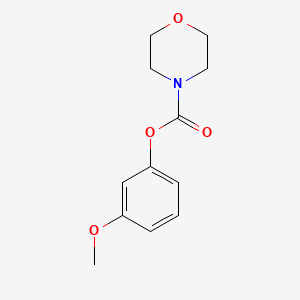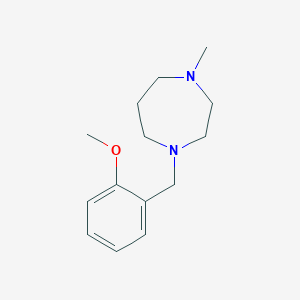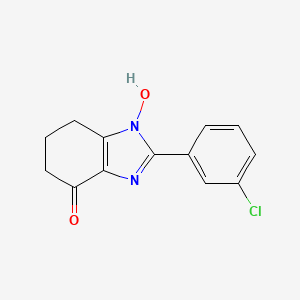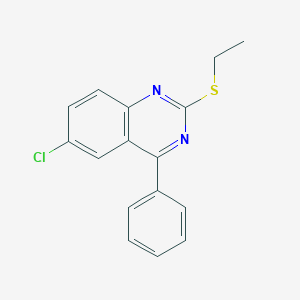
3-methoxyphenyl 4-morpholinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-methoxyphenyl 4-morpholinecarboxylate” likely contains a methoxyphenyl group (a phenyl ring with a methoxy substituent) and a morpholinecarboxylate group (a morpholine ring attached to a carboxylate). These types of compounds are often used in the synthesis of various pharmaceuticals and complex organic molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholine derivatives are generally synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Morpholine derivatives are generally reactive due to the presence of the morpholine ring .Wissenschaftliche Forschungsanwendungen
Medicine
3-methoxyphenyl 4-morpholinecarboxylate: has potential applications in medicine, particularly in bone regeneration within dentistry. It has been investigated for its ability to induce osteogenic differentiation in human dental pulp stem cells (hDPSCs), which are known for their higher proliferative and clonogenic potential compared to bone marrow stem cells (BMSCs) .
Agriculture
In agriculture, the morpholine motif, which is part of the 3-methoxyphenyl 4-morpholinecarboxylate structure, is significant due to its presence in natural products and biologically relevant compounds. Recent advances in the synthesis of morpholines from amino alcohols suggest potential agricultural applications, such as the development of new pesticides or growth regulators .
Material Science
3-methoxyphenyl 4-morpholinecarboxylate: derivatives have been explored for their use in material science. For instance, the synthesis of new hybrid compounds using this molecule could lead to materials with potential applications in drug delivery systems and cancer therapy, as seen in studies exploring the cytotoxic activity against breast cancer through ERα inhibition .
Environmental Science
The environmental science applications of 3-methoxyphenyl 4-morpholinecarboxylate are linked to its role in green chemistry. A two-step synthesis of a related compound from anthranilic acid using environmentally friendly approaches like DES (Deep Eutectic Solvents) and microwave-induced synthesis has been reported, highlighting the compound’s relevance in sustainable chemical practices .
Biochemistry
In biochemistry, 3-methoxyphenyl 4-morpholinecarboxylate is part of the study of enzyme-mediated reactions. For example, its use in an emulsion bioreactor for the production of specific esters using lipase from Serratia marcescens showcases its importance in enzymatic processes and biocatalysis .
Pharmacology
Pharmacologically, 3-methoxyphenyl 4-morpholinecarboxylate and its analogs have been studied for their antibacterial properties. Organotin compounds with related structures have shown the ability to inhibit the development of resistant strains and microbial biofilms, suggesting potential applications in antimicrobial therapies .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives are used as protecting groups in organic synthesis, particularly in oligonucleotide synthesis. The dimethoxytrityl group, which includes the 3-methoxyphenyl moiety, is removed by weak acid, demonstrating the compound’s utility in the synthesis and protection of sensitive chemical groups .
Chemical Engineering
From a chemical engineering perspective, 3-methoxyphenyl 4-morpholinecarboxylate is involved in the synthesis of polymers and co-polymers. Its structure is conducive to creating materials with specific properties, such as light-controlled living cationic polymerization, which has implications for the design of smart materials and responsive systems .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-methoxyphenyl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-15-10-3-2-4-11(9-10)17-12(14)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPPBDVTQXINHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methoxyphenyl morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-methylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5616271.png)
![1-[(2-benzoyl-1-benzofuran-3-yl)methyl]-4-ethylpiperazine-2,3-dione](/img/structure/B5616275.png)
![N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-6-ethylpyrimidin-4-amine](/img/structure/B5616289.png)

![1-methyl-3-[2-(methylamino)phenyl]benzo[g]quinoxalin-2(1H)-one](/img/structure/B5616309.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5616316.png)
![4,5-dimethyl-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine](/img/structure/B5616320.png)
![2-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5616323.png)


![N-(4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5616337.png)
![3-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5616343.png)